3-Chloro-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzaldehyde
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Overview
Description
3-Chloro-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzaldehyde is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a chloro-substituted benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-Chloro-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzaldehyde is not well-documented. its structure suggests that it could interact with various biological targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and the aldehyde group are likely to play key roles in its activity, potentially involving interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorobenzyl)benzaldehyde
- 4-(2,4-Dichlorophenyl)-1,3,4-oxadiazole
- 3-Chloro-4-methoxybenzaldehyde
Uniqueness
3-Chloro-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzaldehyde is unique due to the combination of its functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
IUPAC Name |
3-chloro-4-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O3/c17-10-2-3-11(12(18)6-10)16-21-20-15(24-16)8-23-14-4-1-9(7-22)5-13(14)19/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPRGWRIHUDKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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